N-cyclopentyl-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-fluorobenzamide, with the chemical formula C12H14FNO, is a compound of interest. Unfortunately, detailed information about its properties and applications is scarce. I’ll provide what we know.
Preparation Methods
Synthetic Routes:: The synthetic routes for N-cyclopentyl-3-fluorobenzamide are not widely documented. Researchers may need to explore literature or conduct experimental work to uncover specific methods.
Industrial Production:: As of now, there are no established industrial-scale production methods for this compound. It remains primarily of interest to early discovery researchers.
Chemical Reactions Analysis
Reactivity:: N-cyclopentyl-3-fluorobenzamide likely undergoes various chemical reactions, including:
Substitution Reactions: Substituting functional groups on the benzene ring.
Oxidation and Reduction Reactions: Modifying the fluorine or amide group.
Acid-Base Reactions: Reacting with acids or bases to form salts.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. For example:
Substitution: Use nucleophiles (e.g., amines) under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH).
Major Products:: The products formed from these reactions could include derivatives with modified functional groups or substituted positions on the benzene ring.
Scientific Research Applications
N-cyclopentyl-3-fluorobenzamide’s applications span various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Potential drug candidates (though specific applications are unknown).
Industry: Limited due to its rarity.
Mechanism of Action
The precise mechanism by which N-cyclopentyl-3-fluorobenzamide exerts its effects remains elusive. Researchers would need to explore its molecular targets and pathways.
Properties
Molecular Formula |
C12H14FNO |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
N-cyclopentyl-3-fluorobenzamide |
InChI |
InChI=1S/C12H14FNO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15) |
InChI Key |
STNWAPCECAFVKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.